2,4-Bis(tert-butoxycarbonyl)morpholine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

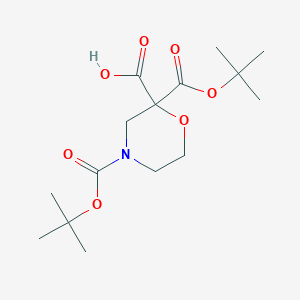

“2,4-Bis(tert-butoxycarbonyl)morpholine-2-carboxylic acid” is a compound with the molecular weight of 231.25 . It is also known as Morpholine-2-carboxylic acid, N-BOC protected . The compound is stored at ambient temperature and has a solid-powder physical form .

Synthesis Analysis

The synthesis of this compound involves the use of tert-butyloxycarbonyl (Boc) as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A solution of 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid in dry DMF was stirred at room temperature for 36 hours, then poured into 1M HCl and extracted with EtOAc .

Molecular Structure Analysis

The molecular structure of this compound involves a tert-butyloxycarbonyl (Boc) group, which is used as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate .

Chemical Reactions Analysis

The Boc group can be removed from the compound using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The removal process involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .

Physical And Chemical Properties Analysis

The compound has a density of 1.23 g/cm3 . It has a boiling point of 369.473 °C at 760 mmHg and a flashing point of 177.251 °C . The 1H NMR spectrum prediction for this compound in DMSO-d6 is as follows: delta 1.40 (9H, s), 2.70 (1H, dd, J = 41.6, 15.3 Hz), 3.03-3.09 (1H, m), 3.43-3.54 (2H, m), 3.78 (1H, m), 3.85 (1H, dt, J = 11.6, 3.7 Hz), 4.04 (1H, dd, J = 8.6, 3.7 Hz), 12.73 (1H, brs) .

Scientific Research Applications

Synthesis and properties of ortho-linked polyamides

The research by Hsiao et al. (2000) introduces a methodology for synthesizing two series of polyamides with flexible main-chain ether linkages and ortho-phenylene units from dicarboxylic acid derived through reactions involving 4-tert-butylcatechol. These polyamides are highlighted for their noncrystalline nature, solubility in polar solvents, and the ability to form transparent, flexible films. They exhibit significant thermal stability, with glass transition temperatures mostly above 200°C and weight loss temperatures exceeding 480°C, indicating potential for high-performance material applications (Hsiao, Yang, & Chen, 2000).

Aromatic polyamides based on tert-butylhydroquinone

Yang et al. (1999) explored the synthesis of aromatic polyamides through direct polycondensation from a bis(ether-carboxylic acid) or a dietheramine derived from tert-butylhydroquinone. These materials exhibit excellent organosolubility, thermal stability, and mechanical properties, making them suitable for applications requiring durable and stable polymers (Yang, Hsiao, & Yang, 1999).

Poly(ether imide)s with pendant tert-butyl groups

Another study by Yang, Hsiao, and Yang (2000) on poly(ether imide)s derived from tert-butylhydroquinone bis(ether anhydride) showcases polymers that are colorless, organosoluble, and exhibit high glass transition temperatures. These characteristics underscore their potential use in high-performance applications where optical clarity, chemical resistance, and thermal stability are required (Yang, Hsiao, & Yang, 2000).

Enhanced redox stability in aromatic polyamides

Wang and Hsiao (2011) developed aromatic polyamides incorporating N,N-bis(4-carboxyphenyl)-N′,N′-bis(4-tert-butylphenyl)-1,4-phenylenediamine, exhibiting enhanced redox stability and electrochromic properties. These materials display reversible redox behavior with significant color changes, suggesting applications in electrochromic devices and sensors (Wang & Hsiao, 2011).

Safety and Hazards

Future Directions

While specific future directions for this compound are not mentioned in the sources retrieved, the use of Boc-protected amines in organic synthesis is a well-established field with ongoing research . The compound could potentially be used in the development of new synthetic routes and methodologies .

properties

IUPAC Name |

2,4-bis[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO7/c1-13(2,3)22-11(19)15(10(17)18)9-16(7-8-21-15)12(20)23-14(4,5)6/h7-9H2,1-6H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRMLPTWDPYQOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CN(CCO1)C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-ethoxyethyl)-8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2654248.png)

![[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2654254.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl}propanamide](/img/structure/B2654261.png)

![N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/no-structure.png)